molecular formula C24H23N3OS B2840170 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895424-38-1

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2840170
CAS No.: 895424-38-1
M. Wt: 401.53
InChI Key: PEFJAPNTNFYTOZ-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, biological research, and industrial processes. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a propanamide moiety that can interact with various biological targets.

Mechanism of Action

Target of Action

The primary target of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a vital component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The downstream effects of this disruption are still being studied.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The methyl groups at positions 5 and 7 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propanamide Moiety: The propanamide side chain can be introduced through an amide coupling reaction. This involves reacting the benzo[d]thiazole derivative with 3-phenylpropanoic acid and pyridin-3-ylmethylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs.

    Purification Techniques: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting diseases involving the central nervous system or cancer.

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a phenoxy group instead of a phenyl group.

    N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with the pyridine nitrogen at a different position.

Uniqueness

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-13-18(2)23-21(14-17)26-24(29-23)27(16-20-9-6-12-25-15-20)22(28)11-10-19-7-4-3-5-8-19/h3-9,12-15H,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFJAPNTNFYTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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